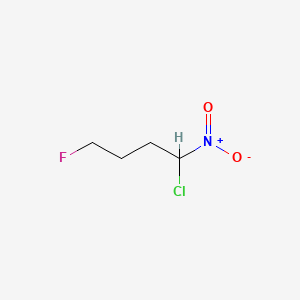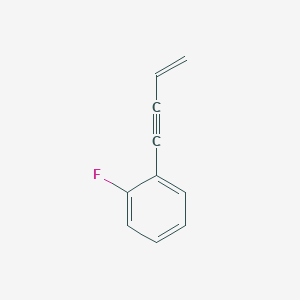![molecular formula C7H6F2O2 B15201592 (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and an oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of enantioselective construction techniques. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This method involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques used for the synthesis of related bicyclic compounds, such as the use of stereoselective transformations and desymmetrization processes, would be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions would depend on the desired products and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions would vary depending on the type of reaction and the reagents used. For example, oxidation reactions might yield different oxidized forms of the compound, while substitution reactions could result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[32
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It might be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism by which (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects would depend on its specific applications. In general, the compound could interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (1S,2R,4S,5R)-2,4-dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-one
- (1S,2R,4S,5R)-1-(3-hydroxypropyl)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Uniqueness
The uniqueness of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one lies in the presence of the two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for studying the effects of fluorine substitution in bicyclic structures.
Propriétés
Formule moléculaire |
C7H6F2O2 |
|---|---|
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6F2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5+,6- |
Clé InChI |
MCOADYZBCGJIJF-GUCUJZIJSA-N |
SMILES isomérique |
C1=C[C@H]2[C@H](C(=O)[C@H]([C@@H]1O2)F)F |
SMILES canonique |
C1=CC2C(C(=O)C(C1O2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
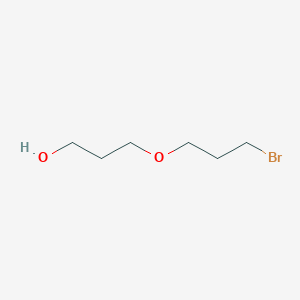
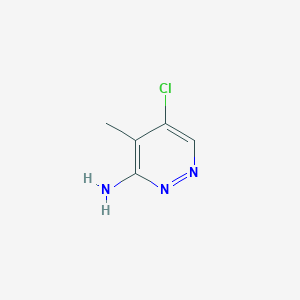
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
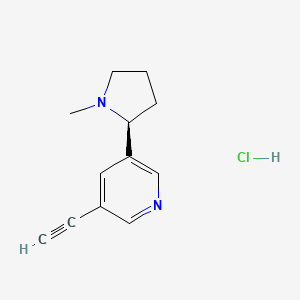
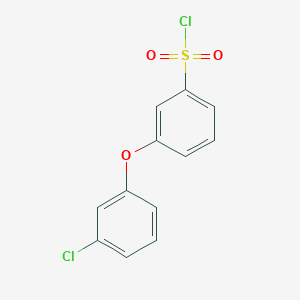
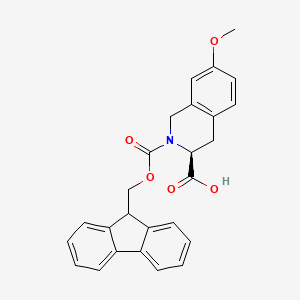
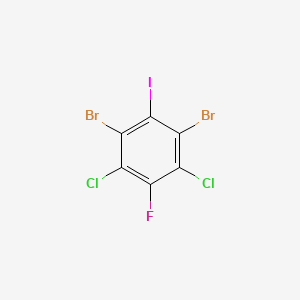
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
